Critical Data Gap Notification: Absence of Direct Head-to-Head Quantitative Comparator Data for ALK/c-Met Inhibition
Based on an exhaustive search of primary research papers, patents (including US9233946, US20150284363A1, US10053458), and authoritative databases (BindingDB, ChEMBL, PubChem), no direct head-to-head quantitative comparison data could be located that pairs 1-[(2,3-diamino-4-pyridinyl)carbonyl]-piperidine with a specific named comparator (e.g., crizotinib, alectinib, or a close structural analog) in a single, controlled assay for ALK or c-Met inhibition. Authoritative pharmacological databases classify the compound as an ALK and c-Met inhibitor and associate it with the treatment of non-small cell lung cancer (NSCLC) [1]. However, the specific inhibitory constants (Ki or IC50 values) for ALK and c-Met that would enable direct quantitative comparison are not available in the public domain at this time. The available quantitative data for this compound in BindingDB pertains to weak off-target inhibition of adenylate kinase (Ki = 9.8 mM), which is not relevant to its primary RTK inhibitory mechanism [2].
| Evidence Dimension | Target Engagement |
|---|---|
| Target Compound Data | Classified as ALK and c-Met inhibitor [1] |
| Comparator Or Baseline | N/A (No quantitative comparator data located) |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This data gap is critical for procurement decisions; users should not assume quantitative superiority over known ALK/c-Met inhibitors without direct experimental validation, and must rely on this compound's defined dual-target classification for exploratory or mechanistic studies rather than potency-based selection.
- [1] Baza wiedzy: Uniwersytet Medyczny w Lublinie. MeSH Concept Record: M0553416. 1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine. View Source
- [2] BindingDB. Entry BDBM50367041 (CHEMBL603556): Affinity Data for Adenylate Kinase II Isozyme. View Source
